BENGHE Validation & Comparative

Check Availability & Pricing

Nami-A Clinical Trials: A Comparative Analysis
for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nami-A

Cat. No.: B609409

An In-depth Look at the Clinical Journey of the Ruthenium-Based Anti-Metastatic Agent, Nami-
A, with a Focus on its Monotherapy and Combination Therapy Trials.

Nami-A, a ruthenium-based compound, emerged as a promising anti-cancer agent with a
novel mechanism of action primarily targeting metastasis rather than inducing direct
cytotoxicity. This guide provides a comprehensive cross-study comparison of the clinical trial
outcomes for Nami-A, offering researchers, scientists, and drug development professionals a
detailed overview of its performance, experimental protocols, and proposed signaling
pathways.

Data Summary: Clinical Trial Outcomes

The clinical evaluation of Nami-A has centered on a Phase | monotherapy trial and a
subsequent Phase I/l trial in combination with gemcitabine. The quantitative outcomes of these
key studies are summarized below for comparative analysis.

Table 1: Nami-A Phase | Monotherapy Clinical Trial
Outcomes
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Parameter Details

Study Design Phase |, Dose-Escalation Study
Patient Population 24 patients with various solid tumors
Dosage Range 2.4 to 500 mg/mz/day
Recommended Dose 300 mg/m2/day

1 out of 20 evaluable patients (5%) showed

Efficacy )

stable disease (NSCLC)

Mild hematologic toxicity, nausea, vomiting,
Adverse Events diarrhea, stomatitis, fatigue, transient creatinine

increase, fever, sensitivity reactions, phlebitis.
Dose-Limiting Toxicity Painful blister formation on hands and feet

Table 2: Nami-A and Gemcitabine Phase I/ll Combination
Clinical Trial Outcomes
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Parameter

Details

Study Design

Phase I/1l, Dose-Escalation and Expansion
Cohort Study

Patient Population

32 patients with advanced Non-Small Cell Lung
Cancer (NSCLC)

Nami-A Dosage

300 mg/mz2 to 600 mg/m2

Gemcitabine Dosage

1000 mg/m?

Maximum Tolerated Dose (Nami-A)

450 mg/m2 (in a 21-day schedule)

Efficacy (Overall Conclusion)

The combination of Nami-A and gemcitababine
was found to be less active than gemcitabine
alone in NSCLC patients after first-line

treatment.[1]

Adverse Events

Neutropenia, anemia, elevated liver enzymes,
transient creatinine elevation, nausea, vomiting,

constipation, diarrhea, fatigue, renal toxicity.

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is crucial for the

interpretation of the outcomes.

Nami-A Phase | Monotherapy Trial Protocol

» Patient Selection Criteria: Patients with histologically or cytologically confirmed solid tumors

for which no standard therapy was available were enrolled. Other criteria included an age of

18 years or older, a WHO performance status of 0-2, and adequate bone marrow, renal, and

hepatic function.

e Dosing and Administration: Nami-A was administered as a 3-hour intravenous infusion daily

for five consecutive days, every three weeks. The dose was escalated in cohorts of patients.

e Response Evaluation: Tumor response was assessed every two cycles according to the

Response Evaluation Criteria in Solid Tumors (RECIST).
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Nami-A and Gemcitabine Phase I/ll Combination Trial
Protocol

Patient Selection Criteria: Patients with histologically or cytologically confirmed advanced or
metastatic NSCLC who had progressed after one prior platinum-based chemotherapy
regimen were included.[1] Key inclusion criteria were measurable disease, ECOG
performance status of 0 or 1, and adequate organ function.[1]

Dosing and Administration: In the Phase | part, Nami-A was administered as a 3-hour
intravenous infusion on days 1 and 8 of a 21-day cycle, with escalating doses. Gemcitabine
was administered at a fixed dose of 1000 mg/m? on days 1 and 8. In the Phase Il part, the
combination was administered at the maximum tolerated dose of Nami-A determined in the
Phase | part.

Response Evaluation: The primary endpoint for the Phase Il part was the overall response
rate, evaluated according to RECIST.

Mechanism of Action and Signaling Pathways

Nami-A's unigue anti-metastatic profile is attributed to a multi-faceted mechanism of action that

differs significantly from traditional cytotoxic agents. The proposed signaling pathways and

molecular interactions are visualized below.
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Caption: Proposed mechanism of Nami-A's anti-metastatic activity.

The diagram illustrates the key interactions of Nami-A in the tumor microenvironment.
Extracellularly, Nami-A binds to collagen and inhibits matrix metalloproteinases (MMPSs),
thereby preventing the degradation of the extracellular matrix, a crucial step in metastasis.
Within endothelial cells, Nami-A is proposed to reduce the production of nitric oxide (NO), a
signaling molecule that promotes angiogenesis, the formation of new blood vessels that tumors
need to grow and spread.[2] Inside the tumor cell, Nami-A interacts with the Sp1 transcription
factor, which is involved in the expression of genes that promote metastasis.

Experimental Workflow
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The clinical development of Nami-A followed a standard phased approach, beginning with
dose-finding and safety assessment in a Phase | trial, followed by a combination therapy trial to
evaluate its efficacy in a specific cancer type.
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Caption: Clinical trial workflow for Nami-A.
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This workflow diagram outlines the progression of Nami-A through its major clinical trial
phases. The initial Phase | monotherapy study successfully established a recommended dose
for further testing. This informed the design of the subsequent Phase /1l combination trial with
gemcitabine in non-small cell lung cancer patients, which ultimately showed limited efficacy.

In conclusion, while Nami-A demonstrated a favorable safety profile and a unique anti-
metastatic mechanism of action in preclinical studies, its clinical efficacy, both as a
monotherapy and in combination with gemcitabine, was limited. This comparative guide
provides a detailed summary of the available clinical data to aid researchers in understanding
the trajectory of this novel ruthenium-based anticancer agent and to inform future drug
development efforts in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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